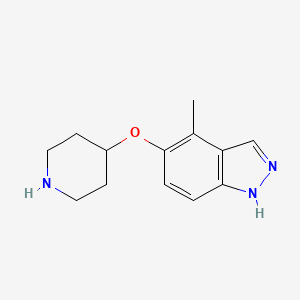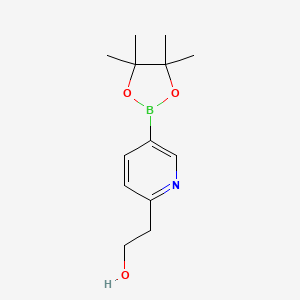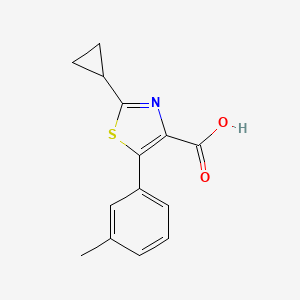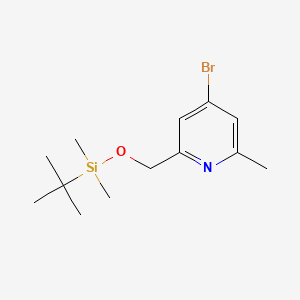![molecular formula C10H10ClN3O2 B13924536 6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)
6-Chloro-2-morpholinooxazolo[4,5-C]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(4-morpholinyl)oxazolo[4,5-c]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro-substituted pyridine ring fused with an oxazole ring and a morpholine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-morpholinyl)oxazolo[4,5-c]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The initial step involves the cyclization of a suitable precursor to form the oxazole ring. This can be achieved through the reaction of an appropriate amide with a halogenated ketone under acidic conditions.
Chlorination: The next step involves the introduction of the chloro group onto the pyridine ring. This can be accomplished using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Morpholine Substitution: The final step involves the substitution of the morpholine moiety onto the oxazole ring. This can be achieved through nucleophilic substitution reactions using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of 6-Chloro-2-(4-morpholinyl)oxazolo[4,5-c]pyridine may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-Chloro-2-(4-morpholinyl)oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can yield a variety of derivatives with different functional groups.
科学研究应用
6-Chloro-2-(4-morpholinyl)oxazolo[4,5-c]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine: The compound has shown promise as a lead compound for the development of new pharmaceuticals. Its potential therapeutic applications include anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material science.
作用机制
The mechanism of action of 6-Chloro-2-(4-morpholinyl)oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
相似化合物的比较
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share a similar fused ring structure and have been studied for their potential as enzyme inhibitors and therapeutic agents.
Oxazolo[5,4-d]pyrimidines: These compounds also feature a fused oxazole ring and have been explored for their biological activities, including kinase inhibition and antiviral properties.
2-Thio-Containing Pyrimidines: These compounds possess a similar heterocyclic framework and have demonstrated diverse biological activities, such as antimicrobial and anticancer properties.
Uniqueness
6-Chloro-2-(4-morpholinyl)oxazolo[4,5-c]pyridine is unique due to the presence of the chloro group on the pyridine ring and the morpholine moiety. These functional groups impart distinct chemical and biological properties to the compound, making it a valuable candidate for various research applications. The combination of these functional groups allows for unique interactions with molecular targets, enhancing its potential as a lead compound for drug development and other scientific research endeavors.
属性
分子式 |
C10H10ClN3O2 |
|---|---|
分子量 |
239.66 g/mol |
IUPAC 名称 |
6-chloro-2-morpholin-4-yl-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C10H10ClN3O2/c11-9-5-8-7(6-12-9)13-10(16-8)14-1-3-15-4-2-14/h5-6H,1-4H2 |
InChI 键 |
OZPCUPFBJYTNRS-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC3=CN=C(C=C3O2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


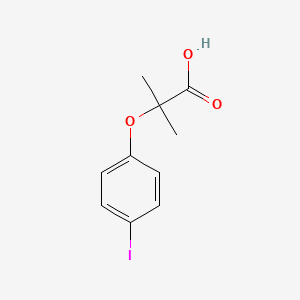
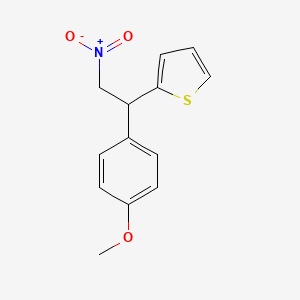
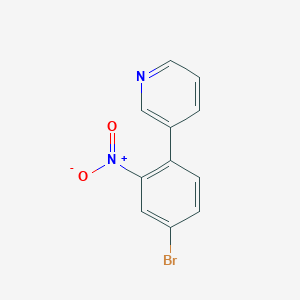
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)
![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)

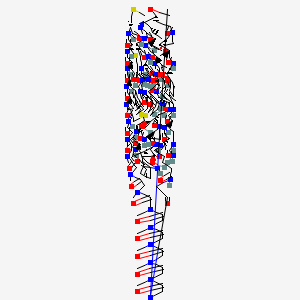
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)
